3-(Chloromethyl)-1,2,4-oxadiazole

Catalog No.
S778974
CAS No.
51791-12-9
M.F
C3H3ClN2O
M. Wt
118.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chloromethyl)-1,2,4-oxadiazole

CAS Number

51791-12-9

Product Name

3-(Chloromethyl)-1,2,4-oxadiazole

IUPAC Name

3-(chloromethyl)-1,2,4-oxadiazole

Molecular Formula

C3H3ClN2O

Molecular Weight

118.52 g/mol

InChI

InChI=1S/C3H3ClN2O/c4-1-3-5-2-7-6-3/h2H,1H2

InChI Key

YSNKGJCEHOJIDK-UHFFFAOYSA-N

SMILES

C1=NC(=NO1)CCl

Canonical SMILES

C1=NC(=NO1)CCl

The exact mass of the compound 3-(Chloromethyl)-1,2,4-oxadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Chloromethyl)-1,2,4-oxadiazole (CAS 51791-12-9) is a specialized bifunctional heterocyclic building block characterized by an electrophilic chloromethyl group at the 3-position of a 1,2,4-oxadiazole core [1]. In industrial and medicinal chemistry procurement, it is primarily sourced as a premium alkylating agent for the direct, single-step installation of the 1,2,4-oxadiazole pharmacophore . This compound allows chemists to bypass complex multi-step ring syntheses, providing a highly efficient route to incorporate a metabolically stable bioisostere for esters and amides into advanced molecular architectures [1].

Generic substitution with simple aliphatic alkyl halides (e.g., benzyl chloride) fails because these alternatives cannot provide the critical bioisosteric properties—such as specific hydrogen bond acceptor geometry and metabolic resistance—inherent to the 1,2,4-oxadiazole ring [1]. Furthermore, attempting to substitute the procurement of this pre-formed reagent with in situ de novo ring synthesis requires the condensation of amidoximes with activated carboxylic acids followed by harsh cyclodehydration at elevated temperatures [1]. These stringent conditions often lead to the degradation of sensitive functional groups, making the pre-formed 3-(chloromethyl)-1,2,4-oxadiazole strictly necessary for mild, late-stage functionalization workflows.

Step Economy and Yield in Late-Stage Functionalization

Procuring pre-formed 3-(chloromethyl)-1,2,4-oxadiazole enables the direct installation of the oxadiazole ring via mild SN2 alkylation (e.g., K2CO3 in DMF at 35 °C), routinely achieving yields of 70-80% [1]. In contrast, constructing the ring post-alkylation requires a 2- to 3-step sequence involving amidoxime formation and high-temperature cyclodehydration (often >100 °C), which reduces overall isolated yields by 20-30% for thermally sensitive substrates [2].

Evidence DimensionSynthetic steps and reaction temperature
Target Compound Data1 step, mild basic conditions (35 °C)
Comparator Or BaselineDe novo ring synthesis (2-3 steps, reflux >100 °C)
Quantified DifferenceEliminates 1-2 synthetic steps and reduces reaction temperature by >65 °C, improving yield for sensitive targets.
ConditionsSN2 alkylation vs. cyclodehydration of amidoximes

Buyers prioritizing processability can use this reagent to drastically shorten synthetic routes and protect fragile molecular architectures during scale-up.

Regiochemical Stability and Hydrolytic Resistance

The electron-withdrawing effect of the 1,2,4-oxadiazole ring is exerted more prominently via the C5 position than the C3 position [1]. Consequently, 5-(chloromethyl)-1,2,4-oxadiazole is highly electrophilic but up to 2- to 3-fold more susceptible to premature hydrolytic degradation during aqueous basic workups. 3-(Chloromethyl)-1,2,4-oxadiazole offers a more balanced reactivity profile, demonstrating a measurable reduction in hydrolysis rates while maintaining sufficient electrophilicity for efficient amine and phenol alkylation [1].

Evidence DimensionHydrolytic stability under basic conditions
Target Compound Data3-(chloromethyl) isomer (stable during standard aqueous basic workup)
Comparator Or Baseline5-(chloromethyl) isomer (highly prone to rapid hydrolysis)
Quantified DifferenceThe C3-isomer exhibits significantly lower degradation rates in aqueous base due to reduced electron withdrawal compared to the C5-position.
ConditionsAqueous basic media / standard reaction workup

This stability differential makes the 3-chloromethyl variant a more reliable, reproducible choice for procurement, minimizing reagent loss and batch-to-batch variability.

Metabolic Stability Enhancement via Bioisosteric Replacement

Molecules functionalized with 3-(chloromethyl)-1,2,4-oxadiazole benefit from the ring's established role as an ester and amide bioisostere [1]. When compared to standard ester-linked benchmarks, oxadiazole derivatives completely resist esterase-mediated cleavage, which can extend in vitro metabolic half-lives (t1/2) in human liver microsomes by over 300% [1].

Evidence DimensionIn vitro metabolic half-life (t1/2)
Target Compound Data1,2,4-oxadiazole derivatives (resistant to esterases)
Comparator Or BaselineIsosteric aliphatic esters (susceptible to rapid enzymatic cleavage)
Quantified Difference>300% extension in metabolic half-life compared to ester benchmarks.
ConditionsHuman liver microsome (HLM) stability assays

Medicinal chemistry procurement teams select this reagent specifically to resolve pharmacokinetic liabilities associated with labile ester linkages in lead compounds.

Late-Stage Lead Diversification in Medicinal Chemistry

Because 3-(chloromethyl)-1,2,4-oxadiazole allows for mild SN2 alkylation at 35 °C, it is directly utilized to append the oxadiazole pharmacophore onto complex, sensitive API intermediates without risking thermal degradation[1].

Synthesis of Esterase-Resistant Agrochemicals

Leveraging the compound's ability to act as a robust ester bioisostere, agrochemical developers procure this reagent to synthesize crop protection agents that resist environmental and enzymatic hydrolysis, significantly extending field half-life compared to traditional ester-based formulations [2].

Development of Rigid Polymeric Cross-Linkers

The bifunctional nature of the molecule—combining a reactive chloromethyl group with a stable, rigid, and hydrogen-bond-accepting heterocyclic core—makes it an effective building block for specialized material science applications where structural rigidity and chemical resistance are prioritized over simple aliphatic cross-linkers [1].

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-(Chloromethyl)-1,2,4-oxadiazole

Dates

Last modified: 08-15-2023

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